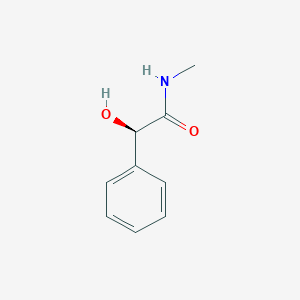![molecular formula C9H8F3N3O B13664782 (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol is a heterocyclic compound that features a benzimidazole core with an amino group at the 6-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: The amino group at the 6-position can be introduced through nitration followed by reduction or direct amination using suitable amine sources.
Hydroxymethylation: The hydroxymethyl group at the 4-position can be introduced via formylation followed by reduction or direct hydroxymethylation using formaldehyde and reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazole): Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
(6-Amino-2-(methyl)-1H-benzo[d]imidazol-4-yl)methanol: Contains a methyl group instead of a trifluoromethyl group, which can significantly alter its chemical and biological properties.
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)ethanol: Contains an ethanol group instead of a methanol group, which may affect its reactivity and interactions.
Uniqueness
The presence of both a trifluoromethyl group and a hydroxymethyl group in (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol makes it unique. The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, while the hydroxymethyl group can participate in hydrogen bonding and increase solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H8F3N3O |
|---|---|
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
[6-amino-2-(trifluoromethyl)-1H-benzimidazol-4-yl]methanol |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)8-14-6-2-5(13)1-4(3-16)7(6)15-8/h1-2,16H,3,13H2,(H,14,15) |
InChI-Schlüssel |
RYCVOPDVIFVFKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1CO)N=C(N2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)

![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)


![2-(1-Boc-3-pyrrolidinyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B13664738.png)
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)

